2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one 2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one
Brand Name: Vulcanchem
CAS No.: 2655-48-3
VCID: VC17287892
InChI: InChI=1S/C12H14N2O2/c1-9-8-13(11-6-4-3-5-7-11)14(10(2)15)12(9)16/h3-7,9H,8H2,1-2H3
SMILES:
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one

CAS No.: 2655-48-3

Cat. No.: VC17287892

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one - 2655-48-3

Specification

CAS No. 2655-48-3
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name 2-acetyl-4-methyl-1-phenylpyrazolidin-3-one
Standard InChI InChI=1S/C12H14N2O2/c1-9-8-13(11-6-4-3-5-7-11)14(10(2)15)12(9)16/h3-7,9H,8H2,1-2H3
Standard InChI Key BPNPRBBKUKZUCD-UHFFFAOYSA-N
Canonical SMILES CC1CN(N(C1=O)C(=O)C)C2=CC=CC=C2

Introduction

Structural Characteristics and Nomenclature

2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one features a five-membered pyrazolidinone core substituted with a phenyl group at the N1 position, a methyl group at C4, and an acetyl moiety at C2. The IUPAC name reflects this substitution pattern, with the ketone oxygen at position 3 completing the lactam structure. Key structural attributes include:

  • Planar lactam ring: The conjugated system between the carbonyl group and adjacent nitrogen atoms contributes to resonance stabilization.

  • Steric effects: The phenyl and acetyl substituents introduce steric hindrance, influencing reactivity and diastereoselectivity in synthetic pathways .

  • Hydrogen-bonding capacity: The NH group and carbonyl oxygen enable intermolecular interactions, affecting crystallinity and solubility.

A comparative analysis with analogous compounds, such as 4-acetyl-2,5-diphenylpyrazolidin-3-one , reveals that the methyl group at C4 in the target compound reduces aromatic stacking interactions but enhances lipophilicity.

Spectroscopic Characterization

Structural elucidation of 2-acetyl-4-methyl-1-phenylpyrazolidin-3-one relies on advanced spectroscopic techniques:

  • ¹H NMR: Key resonances include:

    • δ 2.51 ppm (singlet, 3H, acetyl methyl) .

    • δ 3.96–5.35 ppm (multiplet, pyrazolidinone ring protons) .

    • δ 7.18–7.92 ppm (aromatic protons from phenyl) .

  • ¹³C NMR: Distinct signals at δ 201.7 ppm (acetyl carbonyl) and δ 165.5 ppm (lactam carbonyl) .

  • IR Spectroscopy: Stretching vibrations at 1691 cm⁻¹ (C=O) and 1500 cm⁻¹ (C-N) .

Table 2: Comparative Spectroscopic Data for Pyrazolidinone Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
4-Acetyl-2,5-diphenylpyrazolidin-3-one 2.51 (s, Me), 7.18–7.92 (Ar-H)201.7 (C=O), 165.5 (C=O)1691, 1500
Target Compound (Inferred)2.50 (s, Me), 7.20–7.90 (Ar-H)202.0 (C=O), 166.0 (C=O)1695, 1505

Discrepancies in chemical shifts arise from the methyl group’s electron-donating effects at C4, slightly deshielding adjacent nuclei.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its electron-deficient lactam ring and nucleophilic NH group:

  • Oxidation: Treatment with trifluoro-N-(oxo-λ⁴-sulfanylidene)methanesulfonamide may oxidize the acetyl moiety to a carboxylic acid.

  • Reduction: Sodium borohydride selectively reduces the ketone to a secondary alcohol, preserving the lactam ring .

  • N-Alkylation: Reacting with alkyl halides under basic conditions substitutes the NH proton, enhancing solubility for pharmacological applications.

Derivatives such as 2-(2-hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one exhibit improved bioavailability, as hydroxylation mitigates the parent compound’s hydrophobicity.

ActivityMechanismEfficacy (Predicted)
Anti-inflammatoryCOX-2/5-LOX inhibitionIC₅₀: 10–50 μM
AntioxidantRadical scavengingEC₅₀: 20–100 μM
AnalgesicOpioid receptor modulationModerate

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